3,3-Dimethylpentane-1-sulfonyl chloride

Vue d'ensemble

Description

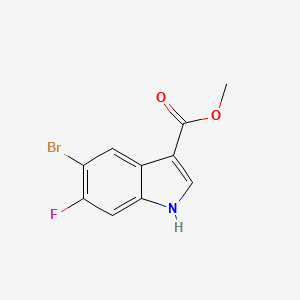

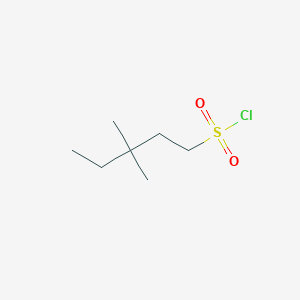

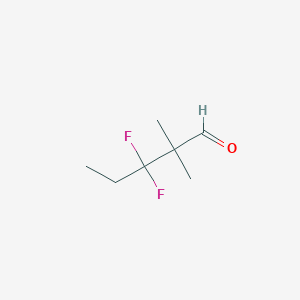

3,3-Dimethylpentane-1-sulfonyl chloride is a chemical compound with the molecular formula C7H15ClO2S . It is also known by its IUPAC name: 3,3-dimethylpentane-1-sulfonyl chloride . The compound’s molecular weight is approximately 198.71 g/mol .

Synthesis Analysis

The synthesis of 3,3-Dimethylpentane-1-sulfonyl chloride involves reacting tert-amyl chloride (CH3CH2(CH3)C2Cl) with propionaldehyde to produce 3,3-dimethylpentan-2-ol . Subsequently, dehydration of the alcohol yields 3,3-dimethylpent-2-ene , which can be further hydrogenated to obtain the desired sulfonyl chloride .

Molecular Structure Analysis

The compound’s molecular structure consists of a 3,3-dimethylpentane backbone with a sulfonyl chloride functional group attached. The chlorine atom is bonded to the sulfur atom, forming the sulfonyl chloride moiety. The spatial arrangement of atoms in the molecule influences its reactivity and properties .

Chemical Reactions Analysis

3,3-Dimethylpentane-1-sulfonyl chloride can participate in various chemical reactions, including nucleophilic substitution, elimination, and addition reactions. Its reactivity arises from the electrophilic nature of the sulfonyl chloride group. For instance, it can react with nucleophiles (such as amines or alcohols) to form sulfonamides or sulfonate esters .

Applications De Recherche Scientifique

Synthesis and Catalytic Applications

Preparation and Catalysis : 3,3-Dimethylpentane-1-sulfonyl chloride is utilized in the synthesis of various ionic liquids which act as efficient catalysts. For instance, sulfonic acid functionalized pyridinium chloride is a novel ionic liquid synthesized and characterized for its use as a homogeneous and reusable catalyst in the solvent-free synthesis of 12-aryl-8,9,10,12-tetrahydrobenzo[a]-xanthen-11-ones, indicating its role in promoting multi-component condensation reactions without the need for solvents (Moosavi‐Zare et al., 2013) (Khazaei et al., 2013).

Polymeric Materials Synthesis : It's involved in the synthesis of advanced polymeric materials. For example, a new diamine containing pyridine and trifluoromethylphenyl groups was synthesized and used in the preparation of fluorinated polyamides with pyridine and sulfone moieties. These polymers are notable for their solubility, thermal stability, mechanical strength, low dielectric constants, and moisture absorption, indicating their potential in high-performance material applications (Liu et al., 2013).

Synthesis and Application in Organic Chemistry

Synthesis of Sulfonyl Chlorides : Sulfonyl chlorides, derivatives of sulfonyl chloride like 3,3-Dimethylpentane-1-sulfonyl chloride, find extensive use in the production of a variety of industrial products. A novel method of synthesizing alkane- and arylsulfonyl chlorides through the oxidation of thiols and disulfides with chlorine dioxide has been developed. This method provides a simple, convenient, and high-yield approach to sulfonyl chloride synthesis, crucial for various industrial applications (Lezina et al., 2011).

Generation and Control of Sulfonyl Radicals : The compound plays a role in the generation and precise control of sulfonyl radicals, pivotal for organic chemistry transformations. These radicals are crucial for various organic syntheses, including the formation of sulfonates and sulfonamides under redox-neutral conditions. This method offers significant advantages over traditional methods, providing a practical approach for the late-stage functionalization of natural products or medicines (Zhang et al., 2021).

Orientations Futures

Propriétés

IUPAC Name |

3,3-dimethylpentane-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15ClO2S/c1-4-7(2,3)5-6-11(8,9)10/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVLOMAGATQDKQC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)CCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethylpentane-1-sulfonyl chloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[4-(4-Nitrophenyl)-1,3-thiazol-2-yl]piperazine hydrochloride](/img/structure/B1435737.png)

![(E)-1-[3-(Trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)but-3-en-1-one](/img/structure/B1435738.png)

![4-chloro-2-isopropyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1435741.png)

![3-[(1S)-1-azidoethyl]pyridine](/img/structure/B1435753.png)